molecular formula C21H25N3O5 B2757036 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide CAS No. 2034429-80-4

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide

Cat. No. B2757036
CAS RN: 2034429-80-4
M. Wt: 399.447
InChI Key: VCVFWRBFKXZNCF-UHFFFAOYSA-N
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Description

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O5 and its molecular weight is 399.447. The purity is usually 95%.
BenchChem offers high-quality 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Molecular Interaction Studies

Research on similar amide derivatives has provided insights into their spatial orientations and interactions. For instance, studies on N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, which shares structural similarities, have revealed its unique tweezer-like geometry and self-assembly through weak interactions, resulting in channel-like structures (Kalita & Baruah, 2010). This understanding can be applied to the design and synthesis of molecular frameworks for various applications, including molecular recognition and material science.

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation process is crucial in the synthesis of intermediates for antimalarial and other medicinal drugs. A study on N-(2-Hydroxyphenyl)acetamide, a related compound, highlighted the use of immobilized lipase for chemoselective monoacetylation, which is essential for the synthesis of biologically active molecules (Magadum & Yadav, 2018). This research underpins the importance of selective enzymatic reactions in enhancing drug synthesis efficiency and specificity.

Antimicrobial Agent Development

Derivatives of acetamide have been evaluated for their antimicrobial properties. For example, a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives demonstrated significant antibacterial and antifungal activities (Debnath & Ganguly, 2015). This suggests the potential of structurally related compounds like 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide in the development of new antimicrobial agents.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition for Antidiabetic Therapy

Research on 2-(4-methoxyphenyl)ethyl]acetamide derivatives has shown promising results in inhibiting PTP1B, a target for antidiabetic therapy. Compounds with similar structures were evaluated and correlated well with in vivo screening for antidiabetic activity, highlighting their potential in therapeutic applications (Saxena et al., 2009). This points to the importance of such compounds in designing new treatments for diabetes.

properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-14(25)15-7-8-18(19(11-15)28-2)29-13-20(26)22-9-10-24-21(27)12-16-5-3-4-6-17(16)23-24/h7-8,11-12H,3-6,9-10,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVFWRBFKXZNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCN2C(=O)C=C3CCCCC3=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide

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